CAN508
Overview
Description
CAN508 is a small molecule compound known for its role as a cyclin-dependent kinase 9 (CDK9) inhibitor. CDK9 is a kinase involved in the regulation of transcription elongation, making this compound a significant compound in the study of transcriptional regulation and its implications in various diseases .
Mechanism of Action
Target of Action
Cdk9 Inhibitor II, also known as CAN-508, CAY10574, or 4-[(E)-(3,5-Diamino-1h-Pyrazol-4-Yl)diazenyl]phenol, primarily targets Cyclin-dependent kinase 9 (CDK9) . CDK9, a serine/threonine kinase, associates mainly with Cyclin T1 and forms the positive transcription elongation factor b (P-TEFb), which regulates the transcription elongation by phosphorylating the carbon-terminal domain (CTD) of RNA polymerase Ⅱ (Pol II) .
Mode of Action
Cdk9 Inhibitor II interacts with its target, CDK9, by inhibiting CDK9-mediated transcriptional extension through competitive binding . This inhibition leads to a reduction in RNA polymerase II C-terminal domain serine 2 phosphorylation .
Biochemical Pathways
The inhibition of CDK9 affects several biochemical pathways. It results in the downregulation of RNA polymerase II and transcription pathways . This downregulation leads to the suppression of several key cancer pathways, such as MAPK, mTOR, and PI3K signaling pathways . Additionally, CDK9 inhibition leads to the depletion of short-lived proteins like c-MYC and MCL-1 that are critical for cell survival and growth .
Pharmacokinetics
A similar cdk9 inhibitor, mc180295, has been studied and found to have a half-life of 1 hour in preclinical pharmacokinetics studies in rat, dog, and monkey . This information might provide some insights into the ADME properties of Cdk9 Inhibitor II.
Result of Action
The inhibition of CDK9 by Cdk9 Inhibitor II leads to significant molecular and cellular effects. It results in the downregulation of the pro-survival protein Myeloid Cell Leukemia 1 (MCL1) and MYC oncoprotein, inducing rapid apoptosis in cancer cells . This cellular potency and mechanism of action translate to promising anti-cancer activity in human leukemia mouse xenograft models .
Action Environment
The action, efficacy, and stability of Cdk9 Inhibitor II can be influenced by various environmental factors. For instance, the compound exhibited effective tumor growth reduction and improved survival in both autochthonous and syngeneic SCLC models . .
Biochemical Analysis
Biochemical Properties
Cdk9 Inhibitor II functions by inhibiting the activity of CDK9, a serine/threonine kinase that forms a complex with cyclin T to constitute the positive transcription elongation factor b (P-TEFb). This complex is essential for the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II, which is necessary for the transition from transcription initiation to elongation. By inhibiting CDK9, Cdk9 Inhibitor II disrupts this phosphorylation process, leading to the suppression of transcriptional elongation and the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and MYC .
Cellular Effects
Cdk9 Inhibitor II has been shown to exert significant effects on various cell types and cellular processes. In cancer cells, the inhibition of CDK9 leads to the downregulation of key oncogenes and anti-apoptotic proteins, resulting in the induction of apoptosis and the inhibition of cell proliferation . Additionally, Cdk9 Inhibitor II affects cell signaling pathways, including the PI3K and senescence pathways, and induces epigenetic reprogramming, which can contribute to overcoming drug resistance in certain cancers .
Molecular Mechanism
The molecular mechanism of Cdk9 Inhibitor II involves the binding of the compound to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of RNA polymerase II and other substrates. This inhibition leads to the accumulation of promoter-proximally paused RNA polymerase II, effectively halting transcriptional elongation . The suppression of transcriptional elongation results in the downregulation of short-lived proteins that are critical for cell survival and proliferation, such as MYC and MCL-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cdk9 Inhibitor II have been observed to change over time. Short-term inhibition of CDK9 leads to rapid induction of apoptosis and cell death in cancer cells . Prolonged inhibition can result in dose-dependent toxicities, which are largely reversible upon the restoration of CDK9 activity or drug withdrawal . The stability and degradation of Cdk9 Inhibitor II in vitro and in vivo are important factors that influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Cdk9 Inhibitor II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, Cdk9 Inhibitor II can lead to adverse effects, including weight loss and hematological toxicity . The therapeutic window of Cdk9 Inhibitor II is therefore critical for achieving optimal anti-tumor efficacy while minimizing toxic side effects .
Metabolic Pathways
Cdk9 Inhibitor II is involved in several metabolic pathways, primarily through its interaction with CDK9 and the subsequent downregulation of transcriptional targets. The inhibition of CDK9 by Cdk9 Inhibitor II leads to the suppression of RNA polymerase II-mediated transcription, affecting the expression of genes involved in cell survival, proliferation, and metabolism . This includes the downregulation of MYC, MCL-1, and other key metabolic regulators .
Transport and Distribution
The transport and distribution of Cdk9 Inhibitor II within cells and tissues are influenced by its interactions with various transporters and binding proteins. The compound is distributed throughout the cell, with significant accumulation in the nucleus where CDK9 is localized . The pharmacokinetic properties of Cdk9 Inhibitor II, including its absorption, distribution, metabolism, and excretion (ADMET), play a crucial role in its overall efficacy and safety .
Subcellular Localization
Cdk9 Inhibitor II primarily localizes to the nucleus, where it exerts its inhibitory effects on CDK9 and RNA polymerase II . The compound’s subcellular localization is facilitated by its ability to cross the nuclear membrane and interact with nuclear proteins. This localization is essential for the effective inhibition of transcriptional elongation and the subsequent downregulation of target genes .
Preparation Methods
The synthesis of CAN508 involves several steps. Initially, the compound is protected with di-tert-butyl dicarbonate to access the amino-benzoylated pyrazoles. The bromo derivatives are then further arylated by Suzuki-Miyaura coupling using the XPhos Pd G2 pre-catalyst . This coupling reaction generally provides the para-substituted benzoylpyrazoles in higher yields than the meta-substituted ones. The Boc groups are utilized as directing functionalities for the benzoylation step and are hydrolyzed under the conditions of the Suzuki-Miyaura coupling, eliminating the need for an additional deprotection step .
Chemical Reactions Analysis
CAN508 undergoes various chemical reactions, including acylation and Suzuki-Miyaura coupling . The compound is known to inhibit CDK9 with an IC50 of 0.35 μM and exhibits a 38-fold selectivity for CDK9/cyclin T over other CDK/cyclin complexes . The major products formed from these reactions include para-substituted benzoylpyrazoles .
Scientific Research Applications
CAN508 has several scientific research applications, particularly in the fields of oncology, virology, and cardiology. It inhibits the growth of various cancer cell lines and induces apoptosis through mechanisms that include inhibition of RNA polymerase II C-terminal domain phosphorylation and mRNA synthesis . Additionally, this compound has been shown to inhibit angiogenesis through a CDK9-dependent mechanism . Its selectivity and potency make it a valuable tool in the study of transcriptional regulation and its implications in disease .
Comparison with Similar Compounds
CAN508 is unique in its high selectivity for CDK9/cyclin T over other CDK/cyclin complexes . Similar compounds include flavopiridol, which also inhibits CDK9 but with less selectivity . The structural differences between this compound and other CDK inhibitors, such as the presence of a CDK9-specific hydrophobic pocket, contribute to its unique selectivity and potency .
Properties
IUPAC Name |
4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZRKFOEZQBUEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901895 | |
Record name | NoName_1070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140651-18-9 | |
Record name | CAN-508 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CAN-508 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07731 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CAN-508 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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